molecular formula C24H23N7O3 B380101 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide CAS No. 315218-14-5

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

Cat. No.: B380101
CAS No.: 315218-14-5
M. Wt: 457.5g/mol
InChI Key: KXJYQCMJIMSOJK-RPPGKUMJSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which combines a purine moiety with a carbazole group through an acetohydrazide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide typically involves multiple steps. One common approach is to start with the purine derivative, which is then reacted with an appropriate hydrazide to form the acetohydrazide intermediate. This intermediate is subsequently condensed with the carbazole aldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are implemented to ensure the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides of the original compound, while reduction can produce reduced derivatives with altered functional groups

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application, but the compound’s structure suggests potential interactions with nucleic acids and proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide stands out due to its unique combination of a purine moiety and a carbazole group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the acetohydrazide linkage further enhances its reactivity and potential for modification, allowing for the exploration of new derivatives and applications.

Properties

CAS No.

315218-14-5

Molecular Formula

C24H23N7O3

Molecular Weight

457.5g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H23N7O3/c1-4-31-18-8-6-5-7-16(18)17-11-15(9-10-19(17)31)12-26-27-20(32)13-30-14-25-22-21(30)23(33)29(3)24(34)28(22)2/h5-12,14H,4,13H2,1-3H3,(H,27,32)/b26-12+

InChI Key

KXJYQCMJIMSOJK-RPPGKUMJSA-N

SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C51

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C51

Origin of Product

United States

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